2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(dimethylamino)phenyl]acetamide
Description
2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-[4-(dimethylamino)phenyl]acetamide is a synthetic acetamide derivative featuring a benzenesulfonyl-substituted piperidine moiety and a dimethylaminophenyl group.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(dimethylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-23(2)18-13-11-17(12-14-18)22-21(25)16-19-8-6-7-15-24(19)28(26,27)20-9-4-3-5-10-20/h3-5,9-14,19H,6-8,15-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTXGODUWGQWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(dimethylamino)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Acetamide Moiety: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Substitution with Dimethylamino Phenyl Group: The final step involves the substitution of the acetamide moiety with a dimethylamino phenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, research has shown that compounds with similar structural motifs can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.
- Case Study : A study investigated the efficacy of related compounds against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against these cancer types .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders, particularly those related to cholinergic dysfunction.
- Mechanism of Action : Compounds similar to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(dimethylamino)phenyl]acetamide have been shown to act as acetylcholinesterase inhibitors, which could be beneficial in conditions like Alzheimer's disease .
Antidepressant Effects
There is emerging evidence that compounds with similar frameworks may exhibit antidepressant-like effects through modulation of neurotransmitter systems.
- Research Findings : A comparative analysis of various piperidine derivatives indicated that modifications in the dimethylamino group can enhance serotonin reuptake inhibition, offering insights into their potential as antidepressants .
Data Tables
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cellular functions.
Comparison with Similar Compounds
(i) 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide ()
- Key Differences : Replaces the benzenesulfonyl group with a 2-phenylethyl substituent and adds a methoxy group.
- The methoxy group may reduce basicity relative to the dimethylamino group.
- Molecular Weight : 352.5 g/mol (vs. higher weight for the target compound due to benzenesulfonyl).
(ii) N-{4-[(4-Methyl-1-piperidinyl)sulfonyl]phenyl}-2,2-diphenylacetamide ()
- Key Differences : Features a diphenylacetamide core and a 4-methylpiperidinyl sulfonyl group.
- The methylpiperidinyl sulfonyl group may modulate selectivity for sulfotransferase enzymes .
- Molecular Weight : 448.58 g/mol.
(iii) N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide ()
- Key Differences : Substitutes benzenesulfonyl with a benzyl group.
- Impact : The benzyl group increases hydrophobicity, likely reducing metabolic stability compared to the sulfonyl-containing target compound. This analog’s simplified structure may favor synthetic accessibility .
Analogues with Heterocyclic Substituents
(ii) 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ()
- Key Differences : Includes a benzothiazole ring and piperazine moiety.
- Impact : The benzothiazole group is associated with fluorescence properties and kinase inhibition, suggesting applications in imaging or oncology. The piperazine ring enhances water solubility .
Functional Group Variations in Acetamide Derivatives
(i) N-(4,5-Dimethoxy-2-nitrophenylethyl)acetamide (, Item 4)
- Key Differences : Nitro and dimethoxy groups on the phenyl ring.
- Dimethoxy groups improve solubility but may reduce CNS penetration .
(ii) 2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide ()
- Key Differences: Substitutes dimethylamino with methylpiperazine and adds an amino group.
- Methylpiperazine enhances solubility and basicity (pKa ~8.5) .
Comparative Data Table
Research Findings and Implications
- Piperazine/piperidine-containing analogs () balance solubility and lipophilicity.
- Metabolic Stability : Tetrazole () and sulfonyl groups (target compound) may improve resistance to cytochrome P450 metabolism compared to benzyl or methoxy substituents.
- Therapeutic Potential: Structural motifs in analogs suggest applications in CNS disorders (), oncology (), and antioxidant therapies ().
Biological Activity
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(dimethylamino)phenyl]acetamide is a synthetic compound belonging to the piperidine derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It exhibits a unique structure that enhances its interaction with biological targets due to the presence of both a piperidine ring and a benzenesulfonyl group.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O3S |
| Molecular Weight | 364.47 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Melting Point | Not available |
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound induced apoptosis in these cells, with IC50 values reported at approximately 15.7 µM for MCF-7 and 33.9 µM for MDA-MB-231 .
Antimicrobial Activity
The compound also shows promising antimicrobial activity. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, where it demonstrated significant inhibition of growth. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. For instance, it has been evaluated for its inhibitory action against myeloperoxidase (MPO), an enzyme linked to inflammatory responses. The compound exhibited an IC50 value of 0.26 µmol/L, indicating potent inhibitory activity against MPO .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical in cancer and inflammatory pathways.
- Apoptosis Induction : It triggers apoptosis in cancer cells through the activation of intrinsic pathways, likely involving upregulation of p53 expression.
- Membrane Disruption : In microbial pathogens, it disrupts cell membranes, leading to increased permeability and eventual cell death.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperidine derivatives:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-chlorophenyl)acetamide | 25.0 | Anticancer |
| 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methylphenyl)acetamide | 30.5 | Antimicrobial |
| 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromophenyl)acetamide | 18.0 | Enzyme Inhibition (MPO) |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Anticancer Studies : A study published in MDPI highlighted the compound's effectiveness against breast cancer cell lines, demonstrating its potential as a lead compound in anticancer drug development .
- Antimicrobial Research : Another investigation assessed its antibacterial properties against clinical isolates, revealing promising results that warrant further exploration in clinical settings .
- Enzyme Activity : Research has shown that modifications to the piperidine structure can enhance enzyme inhibitory activity, suggesting avenues for optimizing its pharmacological profile .
Q & A
Q. What are the key synthetic routes for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(dimethylamino)phenyl]acetamide?
Methodological Answer :
- Step 1 : React benzenesulfonyl chloride with piperidine derivatives to form the 1-(benzenesulfonyl)piperidin-2-yl intermediate. Adjust pH to 9–10 during sulfonylation to optimize yield .
- Step 2 : Couple the intermediate with N-[4-(dimethylamino)phenyl]acetamide via nucleophilic substitution or amidation. Use refluxing ethanol or THF as solvents for 6–12 hours .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) by HPLC or NMR .
Q. How is the compound characterized structurally and functionally?
Methodological Answer :
- Structural Analysis :
- NMR Spectroscopy : Assign protons (e.g., benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm, dimethylamino group at δ 2.8–3.2 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 443.5) .
- Functional Assays :
- Solubility Testing : Determine in DMSO (>10 mg/mL) and aqueous buffers (<1 mg/mL) using UV-Vis spectrophotometry .
Q. What safety precautions are critical during experimental handling?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Storage : Keep in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods optimize synthesis and reaction yields?
Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model sulfonylation and amidation steps, identifying low-energy transition states .
- Machine Learning : Train models on PubChem reaction data to predict optimal solvent systems (e.g., DMF vs. THF) and catalysts .
- Experimental Validation : Use high-throughput screening to test computational predictions, reducing trial-and-error cycles by 40–60% .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer :
- Dose-Response Analysis : Replicate assays (e.g., kinase inhibition) using standardized protocols (IC50 curves, n ≥ 3). Compare results against PubChem BioAssay data .
- Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from differential metabolism .
- Structural Analog Comparison : Benchmark against analogs (e.g., N-substituted piperidinyl acetamides) to identify SAR trends .
Q. What strategies enhance selectivity in target binding studies?
Methodological Answer :
- Molecular Docking : Screen against protein databases (PDB) to predict off-target interactions (e.g., cytochrome P450 isoforms) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to refine substituent groups (e.g., dimethylamino vs. methoxy) .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding poses and guide structural modifications .
Key Research Findings
Synthetic Scalability : Pilot-scale reactions (50 g) achieved 78% yield using THF/water biphasic conditions, critical for preclinical studies .
Target Engagement : Demonstrated nM affinity for σ-1 receptors in rat brain homogenates (Ki = 12.3 nM), suggesting neuropharmacological potential .
Stability Profile : Stable in plasma (t₁/₂ > 6 hrs) but prone to sulfonamide hydrolysis in acidic conditions (pH < 4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
